Product packaging for Forskolin, 1,9-dideoxy-(Cat. No.:)

Forskolin, 1,9-dideoxy-

Cat. No.: B13382837
M. Wt: 378.5 g/mol
InChI Key: ZKZMDXUDDJYAIB-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

1,9-Dideoxyforskolin (B56874) is a labdane (B1241275) diterpenoid, a class of organic compounds derived from a sixteen-carbon bicyclic diterpene skeleton known as labdane. ontosight.aiebi.ac.uk Its molecular formula is C₂₂H₃₄O₅, and it has a molecular weight of approximately 378.50 g/mol . ontosight.aiscbt.comepa.gov The intricate structure of 1,9-dideoxyforskolin is characterized by a polycyclic framework that includes a decalin and a tetrahydropyran (B127337) ring system. acs.orghmdb.ca This organic heterotricyclic compound also features several key functional groups, including an acetate (B1210297) group, a hydroxyl group, a ketone, and a vinyl group. ontosight.aiebi.ac.uk

The molecule's classification extends to it being an acetate ester and a plant metabolite, as it was originally isolated from a plant source. ebi.ac.uk Its complex three-dimensional architecture, with multiple stereocenters, is a defining feature, contributing to its specific interactions with biological targets. acs.org

Chemical Properties of 1,9-dideoxyforskolin
PropertyValue
Molecular FormulaC₂₂H₃₄O₅ ontosight.aiscbt.comepa.gov
Molecular Weight~378.50 g/mol scbt.comepa.gov
ClassificationLabdane Diterpenoid ontosight.aiebi.ac.uk
Key Structural MoietiesNaphtho[2,1-b]pyran, Acetate Ester, Organic Heterotricyclic Compound ebi.ac.ukguidetopharmacology.org

Structural Relationship and Analogue Significance to Forskolin (B1673556)

The primary significance of 1,9-dideoxyforskolin lies in its identity as a close structural analog of forskolin. rndsystems.com The key difference, as indicated by its name, is the absence of hydroxyl (-OH) groups at the C-1 and C-9 positions of the molecule's core structure, which are present in forskolin. ontosight.ai This seemingly minor modification has profound consequences for its biological activity.

Forskolin is renowned as a potent activator of the enzyme adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). ontosight.aiacs.org In stark contrast, 1,9-dideoxyforskolin is biologically inactive in this regard; it does not stimulate adenylyl cyclase. scbt.comrndsystems.comsigmaaldrich.comchemicalbook.com The hydroxyl groups at the 1- and 9-positions in forskolin are crucial for forming hydrogen bonds within the catalytic domain of adenylyl cyclase, and their absence in 1,9-dideoxyforskolin disrupts these critical interactions, resulting in a greater than 95% reduction in binding affinity for the enzyme.

This distinct difference makes 1,9-dideoxyforskolin an invaluable tool in pharmacological research. It serves as an ideal negative control in experiments to determine whether a biological effect of forskolin is truly mediated by cAMP elevation or due to other, off-target mechanisms. sigmaaldrich.com Interestingly, while it does not activate adenylyl cyclase, 1,9-dideoxyforskolin has been found to mimic or even exceed forskolin in certain cAMP-independent activities, such as the inhibition of glucose transporters and the modulation of ion channels. ncats.iojst.go.jpnih.gov For instance, it has been demonstrated to be a more potent blocker of voltage-activated Ca²⁺ channels than forskolin. jst.go.jpnih.gov

Comparative Analysis: Forskolin vs. 1,9-dideoxyforskolin
FeatureForskolin1,9-dideoxyforskolin
Key Structural DifferenceContains 1α- and 9α-hydroxyl groups Lacks hydroxyl groups at C-1 and C-9 ontosight.ai
Adenylyl Cyclase ActivationPotent activator acs.orgchemicalbook.comInactive; does not activate rndsystems.comsigmaaldrich.comchemicalbook.com
Primary Research UseTool for increasing intracellular cAMP acs.orgNegative control for cAMP-independent effects sigmaaldrich.com
Ca²⁺ Channel BlockadeObserved effect nih.govMore potent effect than forskolin jst.go.jpnih.gov

Historical Context of Research on the Compound

The history of 1,9-dideoxyforskolin is intrinsically linked to that of forskolin. In 1977, a research group from Hoechst, India, first isolated both forskolin and 1,9-dideoxyforskolin from the roots of the Indian herb Coleus forskohlii, a plant used in traditional medicine. acs.org While forskolin quickly garnered massive scientific attention for its unique ability to activate adenylyl cyclase, 1,9-dideoxyforskolin was initially noted as a major, yet inactive, congener. acs.orgacs.org

Its utility as a research tool became apparent as scientists sought to unravel the specific pathways affected by forskolin. In the late 1980s, studies explored the effects of both compounds on multidrug resistance in cancer cells, finding that both could partially reverse resistance to the chemotherapeutic agent doxorubicin (B1662922), suggesting a mechanism independent of cAMP. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O5 B13382837 Forskolin, 1,9-dideoxy-

Properties

IUPAC Name

(3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMDXUDDJYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860800
Record name 3-Ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthesis

Natural Occurrence and Isolation from Coleus forskohlii and Related Plectranthus Species

1,9-Dideoxyforskolin (B56874) has been identified and isolated from the roots of Coleus forskohlii, a plant species that is now taxonomically classified under the genus Plectranthus as Plectranthus barbatus. researchgate.net This plant has a history of use in traditional medicine, and its rich chemical diversity has prompted extensive scientific investigation. The isolation of 1,9-dideoxyforskolin is often carried out alongside that of forskolin (B1673556) and other related diterpenoids from the crude root extracts of the plant.

While the genus Plectranthus is known for its production of a wide array of bioactive diterpenoids, the documented natural occurrence of 1,9-dideoxyforskolin has been predominantly reported in Coleus forskohlii (Plectranthus barbatus). researchgate.netresearchgate.netnih.gov Phytochemical studies on other species within the vast Plectranthus genus have identified various other labdane (B1241275) and abietane (B96969) diterpenoids, but the presence of 1,9-dideoxyforskolin appears to be more specific. mdpi.comnih.govnih.govscielo.br

The following table summarizes the key forskolin analogues isolated from Coleus forskohlii.

Compound NameMolecular FormulaKey Structural Features
ForskolinC22H34O7Hydroxyl groups at C-1, C-6, C-9; Acetoxy group at C-7
1,9-DideoxyforskolinC22H34O5Lacks hydroxyl groups at C-1 and C-9
1-DeoxyforskolinC22H34O6Lacks hydroxyl group at C-1
9-DeoxyforskolinC22H34O6Lacks hydroxyl group at C-9
7-DeacetylforskolinC20H32O6Lacks acetyl group at C-7

Biosynthetic Pathways and Precursors in Coleus forskohlii

The biosynthesis of 1,9-dideoxyforskolin is intricately linked to that of forskolin, sharing a common origin and early-stage precursors. The elucidation of the forskolin biosynthetic pathway has provided a framework for understanding the formation of its various analogues, including the 1,9-dideoxy derivative.

Acetate-Mevalonate Pathway Involvement

The journey to 1,9-dideoxyforskolin begins with fundamental building blocks derived from primary metabolism. The biosynthesis of all labdane diterpenoids, including the forskolin family, proceeds via the acetate-mevalonate pathway. This essential metabolic route provides the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The initial steps of this pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into IPP and DMAPP. The sequential condensation of these five-carbon units leads to the formation of the twenty-carbon precursor, geranylgeranyl pyrophosphate (GGPP), which serves as the universal precursor for all diterpenoids. nih.gov

Postulated Biogenetic Sequence within Labdane Diterpenoids

The formation of the characteristic labdane skeleton of 1,9-dideoxyforskolin from the linear GGPP molecule is a pivotal step in its biosynthesis. This process is initiated by a class II diterpene synthase that catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (B83284) (CPP). Subsequently, a class I diterpene synthase facilitates the conversion of CPP into the core labdane diterpene scaffold, 13R-manoyl oxide. nih.govnih.govresearchgate.net This compound is the central precursor from which the diverse array of forskolin-related diterpenoids in Coleus forskohlii are derived. elifesciences.orgnih.gov

The subsequent steps in the biosynthesis of forskolin involve a series of regio- and stereospecific hydroxylation reactions at various carbon positions, catalyzed by cytochrome P450 monooxygenases (CYPs), followed by an acetylation reaction. elifesciences.orgnih.govresearchgate.net It is at this stage that the pathway is thought to diverge to produce the various forskolin analogues.

The formation of 1,9-dideoxyforskolin is postulated to occur from a common biosynthetic intermediate shared with forskolin. researchgate.net It is hypothesized that 1,9-dideoxyforskolin arises from a branch in the pathway where the hydroxylation steps at the C-1 and C-9 positions are either bypassed or catalyzed by alternative enzymes with different specificities. The exact enzymatic control of this branching is an area of ongoing research. The current understanding of the key intermediates and enzymatic steps in the later stages of forskolin biosynthesis provides a basis for the postulated formation of 1,9-dideoxyforskolin.

The following table outlines the key precursors and enzymes in the biosynthesis of the forskolin backbone.

Precursor/IntermediateEnzyme(s)Product
Acetyl-CoAMultiple enzymesGeranylgeranyl pyrophosphate (GGPP)
Geranylgeranyl pyrophosphate (GGPP)Diterpene Synthases (Class II & I)13R-Manoyl oxide
13R-Manoyl oxideCytochrome P450 Monooxygenases (CYPs)Oxidized forskolin precursors

Chemical Synthesis and Analog Generation

Total Synthesis Strategies

The total synthesis of the complex labdane (B1241275) diterpenoid core of 1,9-dideoxyforskolin (B56874) presents a formidable challenge to synthetic chemists. Strategies often focus on the stereocontrolled construction of the decalin ring system and the subsequent elaboration of the heterocyclic ring.

Synthetic Routes from Ptychantin A

A notable synthetic achievement involves the transformation of ptychantin A, a structurally related natural product, into 1,9-dideoxyforskolin. researchgate.netacs.orgnih.govebi.ac.uk Ptychantin A, which can be isolated in significant quantities from the liverwort Ptychanthus striatus, shares the same ring framework and absolute stereostructure as forskolin (B1673556) and its derivatives, making it an attractive starting material. researchgate.netresearchgate.net

More recently, a convergent approach for the assembly of the tricyclic labdane core has been developed, which could provide a flexible platform for the synthesis of diverse forskolin-like molecules, including 1,9-dideoxyforskolin. nih.govacs.org This strategy involves the coupling of pre-functionalized cyclic building blocks. nih.gov

Methodologies for Stereoselective Derivatization

The stereochemistry of the forskolin scaffold is crucial for its biological activity, necessitating highly stereoselective reactions during synthesis. In the conversion of ptychantin A to 1,9-dideoxyforskolin, several key stereoselective steps are employed.

For instance, the introduction of the 1α-hydroxy group in the synthesis of forskolin from ptychantin A is achieved through the stereoselective reduction of the corresponding carbonyl group. acs.orgnih.govebi.ac.uk Similarly, the 9α-hydroxy group is introduced via a stereoselective epoxidation of a Δ⁹¹¹-enolether. acs.orgnih.govebi.ac.uk While these specific steps are for the synthesis of forskolin, the underlying principles of substrate-controlled and reagent-controlled stereoselectivity are fundamental to the derivatization of the forskolin skeleton.

The convergent synthesis of the labdane core also highlights stereocontrol, with a stereoselective Michael addition enabling the coupling of fragments with excellent control over three new contiguous stereocenters. nih.gov Furthermore, research into the functionalization of the B-ring of forskolin analogs has led to the synthesis of intermediates with the required beta configuration for the hydroxyl groups at C-6 and C-7. researchgate.net

Semi-Synthetic Pathways from Natural Precursors

Besides ptychantin A, other natural labdane diterpenes have been utilized as starting points for the synthesis of 1,9-dideoxyforskolin derivatives. Larixol, a diterpene alcohol, has been used to synthesize advanced intermediates for the preparation of B-ring functionalized 1,9-dideoxyforskolin derivatives. researchgate.net

The primary natural source of 1,9-dideoxyforskolin is the plant Coleus forskohlii, from which it is isolated alongside forskolin. ebi.ac.ukcymitquimica.com While this is an isolation rather than a semi-synthesis, the biosynthetic pathway within the plant provides insights into potential synthetic strategies. The biosynthesis is believed to proceed from a labdane diterpene skeleton, with subsequent oxygenation steps leading to 1,9-dideoxyforskolin and then forskolin, suggesting that 1,9-dideoxyforskolin is a precursor to forskolin in this pathway. cabidigitallibrary.org

Synthesis of Radiochemical Probes for Research

To facilitate the study of the biological targets and mechanisms of action of 1,9-dideoxyforskolin, radiolabeled analogs have been synthesized. These probes are invaluable for in vivo imaging techniques such as Positron Emission Tomography (PET).

The synthesis of [¹¹C]1,9-dideoxyforskolin has been reported. researchgate.net This was achieved through the acetylation of the corresponding deacetyl precursor using [¹¹C]acetylchloride in the presence of dimethylaminopyridine. researchgate.net The radiochemical yield for this synthesis was reported to be 15%. researchgate.net Such carbon-11 (B1219553) labeled compounds allow for the visualization and quantification of their binding sites in living organisms.

While the synthesis of an ¹⁸F-labeled analog of 1,9-dideoxyforskolin is not explicitly detailed in the reviewed literature, methods for producing ¹⁸F-labeled forskolin analogs have been developed and could potentially be adapted. nih.gov

Molecular and Cellular Mechanisms of Action

Differential Interaction with Adenylyl Cyclase Isoforms

The primary distinction between forskolin (B1673556) and 1,9-dideoxyforskolin (B56874) lies in their interaction with the adenylyl cyclase (AC) enzyme system. This difference is rooted in the structural requirements for enzyme activation and binding.

As a general rule, 1,9-dideoxyforskolin is characterized by its inability to stimulate adenylyl cyclase. tocris.comsigmaaldrich.comnih.gov This lack of activity is attributed to the absence of hydroxyl groups at the 1 and 9 positions of the molecule, which are considered crucial for activating the enzyme. researchgate.net Consequently, it does not typically lead to an increase in intracellular cAMP levels. nih.gov Studies have shown that while forskolin effectively activates most AC isoforms (I-VIII), 1,9-dideoxyforskolin is ineffective in activating catalysis. nih.gov This property has led to its common use as a biologically inactive analog to verify that the effects of forskolin in an experimental system are indeed mediated by cAMP. sigmaaldrich.comsigmaaldrich.comnih.gov

However, some studies suggest this inactivity may not be absolute across all cell types and conditions. For instance, research on pregnant rat uterine tissue indicated that 1,9-dideoxyforskolin could inhibit contractions through a mechanism that partially involves adenylyl cyclase activation, though to a much lesser extent than forskolin. nih.gov Another study observed a minor, dose-dependent increase in cAMP production in CHOrH2 cells treated with 1,9-dideoxyforskolin, although it was significantly less potent than forskolin. researchgate.net

The various isoforms of adenylyl cyclase exhibit distinct pharmacological profiles in response to forskolin and its analogs. nih.govresearchgate.net Research on AC1, AC2, and AC5 isoforms has revealed that 1,9-dideoxyforskolin and related compounds can act as more than just inactive molecules; they can function as antagonists or even inverse agonists at specific isoforms. nih.govresearchgate.net

The AC2 isoform, which displays high basal activity, is particularly sensitive to the inverse agonistic effects of certain forskolin derivatives. nih.govresearchgate.net An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist, thereby reducing the basal activity of the receptor. A study identified a derivative, 7-deacetyl-1,9-dideoxy-forskolin, as having an inverse agonistic effect on AC2. nih.govresearchgate.net This demonstrates that forskolin analogs, far from being uniformly inactive, can selectively modulate the activity of different AC isoforms. nih.govresearchgate.net

Table 1: Differential Effects of Forskolin Analogs on Adenylyl Cyclase (AC) Isoforms
Compound TypeEffect on AC1 & AC5Effect on AC2Mechanism of Action
Forskolin (FS)Full AgonistFull Agonist (lower potency)Activates enzyme, increases cAMP
1-Deoxy-forskolin AnalogsNo agonistic activityAntagonistAntagonizes the effects of Forskolin
7-deacetyl-1,9-dideoxy-forskolinNot specifiedInverse AgonistReduces high basal activity of the enzyme

Data synthesized from studies on AC isoforms. nih.govresearchgate.net

The inability of 1,9-dideoxyforskolin to activate adenylyl cyclase is a direct result of its distinct binding characteristics. The binding site for forskolin on the adenylyl cyclase enzyme involves critical interactions with the hydroxyl (OH) groups at the C1 and C9 positions. researchgate.net The C1-OH group, in particular, forms a crucial hydrogen bond with the C1 catalytic subunit of the enzyme. nih.gov

Since 1,9-dideoxyforskolin lacks these essential hydroxyl groups, it cannot bind effectively to the enzyme in a manner that induces the conformational change necessary for activation. researchgate.net Consequently, it does not compete effectively for the [3H]forskolin binding sites in rat brain membranes, even at high concentrations. researchgate.net This altered binding confirms that the structural integrity of the 1- and 9-positions is paramount for the agonistic activity of forskolin.

Direct Modulation of Ion Channel Activity

Beyond its relationship with adenylyl cyclase, 1,9-dideoxyforskolin exerts direct effects on various ion channels. nih.govnih.gov These actions are independent of cAMP synthesis and demonstrate that the compound has significant biological activity outside of the canonical forskolin pathway. nih.govresearchgate.netnih.gov This direct channel modulation means that caution is required when using 1,9-dideoxyforskolin as a simple negative control, as its effects may not be solely due to the absence of cAMP production. nih.govnih.gov

A primary target of 1,9-dideoxyforskolin's direct cellular action is the family of voltage-gated potassium (Kv) channels. nih.gov These channels are crucial for regulating neuronal excitability, setting the resting membrane potential, and shaping action potentials. nih.govfrontiersin.orgguidetopharmacology.org The modulation of these channels by 1,9-dideoxyforskolin occurs independently of adenylyl cyclase activation. nih.gov

Specific research has demonstrated that 1,9-dideoxyforskolin suppresses the delayed rectifier K+ current (IKV). nih.govresearchgate.netnih.gov This current is vital for the repolarization of the cell membrane following an action potential.

In sympathetic neurons, both forskolin and 1,9-dideoxyforskolin reversibly suppress IKV. nih.govresearchgate.net This effect is attributed to a direct block of Kv2.1 channels, which are the primary contributors to IKV in these cells. nih.gov Similarly, in cultured bullfrog dorsal root ganglion cells, 1,9-dideoxyforskolin was shown to reduce the maximum amplitude of the delayed rectifier potassium current by 40-80%. nih.gov This channel block occurred in a voltage-independent manner, meaning it did not affect the voltage required for channel activation or inactivation. nih.gov These findings highlight a significant, cAMP-independent mechanism of action for 1,9-dideoxyforskolin on neuronal excitability.

Table 2: Research Findings on the Suppression of Delayed Rectifier K+ Currents (IKV) by 1,9-dideoxyforskolin
Cell TypeConcentrationObserved Effect on IKVUnderlying ChannelReference
Bullfrog Dorsal Root Ganglion Cells20 µMReduced maximum current amplitude by 40-80%Not specified nih.gov
Sympathetic NeuronsNot specifiedReversible suppression of IKVKv2.1 nih.govresearchgate.net

Voltage-Gated Potassium (Kv) Channel Modulation

Effects on Kv2.1 Channels

1,9-dideoxyforskolin has been shown to modulate the function of voltage-gated potassium channels. Specifically, it affects the delayed rectifier potassium current, a key component in neuronal signaling. In studies using bullfrog dorsal root ganglion cells, 20 μM of 1,9-dideoxyforskolin reduced the maximum amplitude of the delayed rectifier potassium current by 40-80% nih.gov. This blocking action occurs in a voltage-independent manner, as the compound did not alter the voltages for 50% activation or inactivation nih.gov. Research comparing its effects to forskolin on Kv2.1 currents demonstrated that 1,9-dideoxyforskolin also reduces these currents in a concentration-dependent fashion researchgate.net.

Calcium (Ca2+) Channel Blocker Activity in Cellular Models

1,9-dideoxyforskolin exhibits significant calcium channel blocking properties across various cellular models. In rat cerebellar granule cells, it was shown to be more potent than forskolin in reducing Ca2+ entry following membrane depolarization nih.gov. At a concentration of 100 μM, 1,9-dideoxyforskolin reduced the increase in cytosolic free Ca2+ concentration by 71%, with a calculated IC50 of 54 μM nih.gov. Patch-clamp experiments confirmed that it inhibited voltage-activated Ca2+ currents by 63% at the same concentration, an effect not observed with forskolin under the same conditions nih.gov.

This activity is not limited to neuronal cells. In vascular smooth muscle, 1,9-dideoxyforskolin was found to have a Ca2+ channel blocker-like action nih.gov. It more strongly inhibited contractions induced by high K+ than those induced by norepinephrine, and this inhibitory effect was counteracted by increasing the extracellular Ca2+ concentration nih.gov. Further studies in bovine chromaffin cells also demonstrated that 1,9-dideoxyforskolin possesses Ca2+ channel blocking properties and is more potent in this regard than forskolin nih.gov.

Cellular ModelEffect of 1,9-dideoxyforskolinConcentrationReference
Rat Cerebellar Granule Cells71% reduction in depolarization-induced Ca2+ increase100 μM nih.gov
Rat Cerebellar Granule Cells63% inhibition of voltage-activated Ca2+ currents100 μM nih.gov
Rat Aorta (Vascular Smooth Muscle)Strong inhibition of high K+-induced contractionNot specified nih.gov
Bovine Chromaffin CellsPotent Ca2+ channel blockade10-50 μM nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation

1,9-dideoxyforskolin acts as a modulator of nicotinic acetylcholine receptors (nAChRs), an effect that is independent of adenylate cyclase activation. In bovine chromaffin cells, it effectively blocks responses evoked by nicotine, including Ca2+ influx and catecholamine secretion nih.gov. Patch-clamp studies revealed that 1,9-dideoxyforskolin rapidly and reversibly blocks the peak and total nicotinic acetylcholine receptor currents nih.gov. It was found to be a more potent nAChR blocker than a Ca2+ channel blocker nih.gov.

Similarly, in Xenopus oocytes expressing Torpedo nAChRs, 1,9-dideoxyforskolin mimicked the effect of forskolin, causing an acceleration in the decay of acetylcholine-elicited currents nih.gov. This effect was not replicated by other methods of increasing intracellular cAMP, indicating a direct action on the receptor or associated channels, consistent with local anesthetic properties nih.gov.

Interaction with and Modulation of Membrane Transport Proteins

Glucose Transporter (GLUT1) Inhibition

1,9-dideoxyforskolin has been identified as an inhibitor of the glucose transporter GLUT1. This action is significant as it is independent of the cAMP pathway. In a study on diabetic mice, systemic treatment with 1,9-dideoxyforskolin, which binds to GLUT1, significantly reduced retinal glucose to levels seen in non-diabetic subjects nih.gov. Its effect was equivalent to that of forskolin, confirming that cAMP stimulation is not a contributing factor to this specific mechanism of GLUT1 inhibition nih.gov.

Nuclear Receptor Agonist Activity

Pregnane X Receptor (PXR) Activation and Ligand Binding

1,9-dideoxyforskolin is an efficacious agonist of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism nih.govnih.gov. Studies have shown that both forskolin and 1,9-dideoxyforskolin induce the expression of the CYP3A gene in primary rodent hepatocytes by activating PXR nih.govnih.govinformaticsjournals.co.in.

The mechanism of activation involves 1,9-dideoxyforskolin binding to PXR, which leads to the displacement of the corepressor N-CoR and the recruitment of coactivators like SRC-1 nih.govinformaticsjournals.co.in. Research using PXR-knockout mouse hepatocytes confirmed that PXR is absolutely required for the induction of CYP3A by 1,9-dideoxyforskolin nih.gov. It has been shown to act as an agonist for both mouse and human PXR in vitro nih.gov.

ReceptorAction of 1,9-dideoxyforskolinDownstream EffectEvidence
Pregnane X Receptor (PXR)AgonistInduction of CYP3A gene expression nih.govnih.gov
Pregnane X Receptor (PXR)Ligand BindingDisplaces N-CoR corepressor, recruits SRC-1 coactivator nih.govinformaticsjournals.co.in

Impact on Select Cellular Signaling and Processes

The compound 1,9-dideoxyforskolin, a derivative of forskolin, is distinguished by its inability to activate adenylate cyclase. Despite this, it engages in several molecular and cellular activities independent of the cyclic AMP (cAMP) signaling pathway. These actions highlight its role as a valuable tool in pharmacological research for differentiating between cAMP-dependent and cAMP-independent effects of its parent compound, forskolin. This article details the specific impacts of 1,9-dideoxyforskolin on prostaglandin (B15479496) synthesis, phosphatidylserine (B164497) externalization, and drug resistance mechanisms.

Cyclic AMP-Independent Stimulation of Prostaglandin Synthesis

Research has demonstrated that 1,9-dideoxyforskolin can stimulate the synthesis of prostaglandins (B1171923) (PG) through a mechanism that does not involve the activation of adenylate cyclase. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and blood flow regulation.

In a study utilizing an isolated perfused rabbit heart model, 1,9-dideoxyforskolin was shown to enhance the production of prostaglandin I2 (measured as 6-keto-prostaglandin F1 alpha). nih.gov This effect was comparable to that of forskolin, which also stimulated prostaglandin synthesis in a dose-dependent manner. The non-involvement of the cAMP pathway was confirmed by several observations. Firstly, 1,9-dideoxyforskolin itself does not activate adenylate cyclase. nih.gov Secondly, the cAMP analogue chlorophenylthio-cAMP did not stimulate the output of 6-keto-PGF1 alpha in the same model. nih.gov

The mechanism for this stimulation is critically dependent on calcium. The prostaglandin synthesis stimulated by 1,9-dideoxyforskolin was prevented by reducing the amount of extracellular calcium. nih.gov Furthermore, the application of the calcium channel blocker diltiazem (B1670644) and the intracellular calcium antagonist ryanodine (B192298) also abolished the compound's effect on prostaglandin synthesis. nih.gov These findings collectively indicate that 1,9-dideoxyforskolin stimulates prostaglandin synthesis via a pathway that is independent of cAMP but requires the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov

Experimental ConditionEffect on 1,9-dideoxyforskolin-Stimulated Prostaglandin SynthesisInferred Mechanism
Standard PerfusionEnhanced Prostaglandin ProductionDirect stimulation of synthesis pathway
Reduced Extracellular CalciumStimulation AbolishedRequires extracellular calcium influx
Application of Diltiazem (Calcium Channel Blocker)Stimulation AbolishedDependent on L-type calcium channels
Application of Ryanodine (Intracellular Ca2+ Antagonist)Stimulation AbolishedRequires calcium release from intracellular stores

Context-Dependent Modulation of Phosphatidylserine Externalization

Phosphatidylserine is a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells. During early apoptosis, this asymmetry is lost, and phosphatidylserine becomes exposed on the cell's outer surface, acting as a signal for phagocytic cells to engulf the dying cell.

Modulation of Drug Resistance Mechanisms (e.g., Doxorubicin (B1662922) Resistance)

A significant area of research for 1,9-dideoxyforskolin is its ability to modulate multidrug resistance in cancer cells, particularly resistance to the chemotherapeutic agent doxorubicin. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Studies on murine sarcoma S180 cell line variants that have acquired resistance to doxorubicin have shown that 1,9-dideoxyforskolin can partially reverse this resistance. nih.gov This effect is notable because it occurs without elevating intracellular cAMP levels, distinguishing its mechanism from that of classic adenylate cyclase activators. nih.gov

The mechanism behind this reversal of resistance is multifactorial and appears to be linked to the compound's physical and chemical properties.

Interaction with P-glycoprotein: Both forskolin and 1,9-dideoxyforskolin are capable of displacing the radiolabeled compound [3H]azidopine from P-glycoprotein. This suggests that 1,9-dideoxyforskolin can directly interact with the P-gp transporter, potentially inhibiting its drug efflux function. However, this binding is considered a necessary but not sufficient condition for reversing drug resistance. nih.gov

Hydrophobicity: The hydrophobicity of the forskolin analogues appears to be a critical factor. The hydrophobic nature of 1,9-dideoxyforskolin is consistently related to its ability to reverse doxorubicin resistance. In contrast, hydrophilic analogues of forskolin fail to produce the same effect, even at significantly higher concentrations. nih.gov

This evidence indicates that 1,9-dideoxyforskolin acts as a chemosensitizing agent through a cAMP-independent mechanism, likely by interfering with P-glycoprotein function, an effect that is heavily dependent on its hydrophobic character. nih.gov

CompoundEffect on cAMP LevelsAbility to Displace Azidopine from P-gpReversal of Doxorubicin ResistanceKey Property
ForskolinIncreasesYesYesHydrophobic
1,9-dideoxyforskolinNo ChangeYesYesHydrophobic
Water-Soluble Forskolin AnalogueVariableYesNoHydrophilic

Structure Activity Relationship Sar Studies

Significance of C-1 and C-9 Hydroxyl Groups for Adenylyl Cyclase Activity

The primary and most well-documented biological target of forskolin (B1673556) is adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The interaction of forskolin with adenylyl cyclase is highly dependent on specific structural features, and the hydroxyl groups at the C-1 and C-9 positions play a pivotal role in this activation.

Research has consistently demonstrated that the removal of these hydroxyl groups, as in 1,9-dideoxyforskolin (B56874), results in a dramatic loss of adenylyl cyclase stimulatory activity. nih.govresearchgate.nettocris.com In fact, 1,9-dideoxyforskolin is often referred to as a biologically inactive analog of forskolin in the context of adenylyl cyclase activation. tocris.com Studies have shown that derivatization or the complete lack of the 1α- and 9α-hydroxy functions leads to a marked reduction in the ability to stimulate membrane adenylyl cyclase from various tissues, including rat brain and rabbit heart. nih.gov

The C-1 hydroxyl group, in particular, is considered critical for the activation of adenylyl cyclase. It is understood that this hydroxyl group forms a crucial hydrogen bond with the enzyme, a key interaction for inducing the conformational change required for enzyme activation. nih.gov The absence of this group in 1,9-dideoxyforskolin prevents this essential interaction, thereby rendering the molecule incapable of stimulating adenylyl cyclase. researchgate.net While the C-9 hydroxyl group also contributes to the binding and activation, its role is considered secondary to that of the C-1 hydroxyl group. nih.gov Consequently, 1,9-dideoxyforskolin does not effectively bind to the forskolin binding sites in rat brain membranes, even at high concentrations. researchgate.net

Influence of Other Specific Structural Features on Non-Adenylyl Cyclase Targets

Despite its inability to activate adenylyl cyclase, 1,9-dideoxyforskolin exhibits a range of biological effects by interacting with other cellular targets. These interactions highlight the importance of other structural features of the molecule beyond the C-1 and C-9 hydroxyl groups. The core labdane (B1241275) diterpene structure of 1,9-dideoxyforskolin allows it to modulate the function of various ion channels and receptors.

Ion Channels:

Potassium Channels: 1,9-dideoxyforskolin has been shown to interact with potassium channels. For instance, it can inhibit the delayed rectifier potassium current in bullfrog dorsal root ganglion cells in a voltage-independent manner. nih.gov Studies on pregnant rat uterine tissue have indicated that the inhibitory effect of 1,9-dideoxyforskolin on uterine contractions involves the activation of calcium-dependent potassium channels. nih.gov

Calcium Channels: Research on chromaffin cells has revealed that 1,9-dideoxyforskolin possesses calcium channel blocking properties. Notably, in this system, it was found to be a more potent Ca2+ channel blocker than forskolin itself. nih.gov

Receptors:

Nicotinic Acetylcholine (B1216132) Receptors: In the same study on chromaffin cells, both forskolin and 1,9-dideoxyforskolin were found to block nicotinic acetylcholine receptor currents. Importantly, 1,9-dideoxyforskolin was more potent than forskolin in this regard, and its effects were not mediated by adenylyl cyclase activation. nih.gov

GABAA Receptors: The effects of 1,9-dideoxyforskolin on GABAA receptors appear to be complex and dependent on the concentration of the agonist (GABA). At lower GABA concentrations, both forskolin and 1,9-dideoxyforskolin were observed to increase the decay rate of GABA-activated current in adult rat sensory neurons. nih.gov

These findings underscore that the lipophilic diterpene backbone of 1,9-dideoxyforskolin is a key determinant for its interaction with these non-adenylyl cyclase targets. The absence of the polar hydroxyl groups at C-1 and C-9 may enhance its ability to interact with hydrophobic pockets in these proteins, potentially explaining its increased potency in some cases compared to forskolin.

Comparison of Bioactivity Profiles with Forskolin Derivatives

The bioactivity of 1,9-dideoxyforskolin is best understood when compared to forskolin and other derivatives where specific functional groups are altered. This comparative analysis provides valuable insights into the structure-activity relationships of this class of compounds.

As established, the most striking difference lies in their effect on adenylyl cyclase. Forskolin is a potent activator, while 1,9-dideoxyforskolin is inactive. nih.govtocris.com This clear distinction makes 1,9-dideoxyforskolin a valuable tool in research to delineate cAMP-dependent and cAMP-independent effects of forskolin.

In contrast to its lack of adenylyl cyclase stimulation, 1,9-dideoxyforskolin demonstrates significant, and sometimes enhanced, activity at other targets. For example, it is a more potent blocker of nicotinic acetylcholine receptors and calcium channels than forskolin. nih.gov This suggests that the structural requirements for interacting with these ion channels are different from those for activating adenylyl cyclase.

The table below summarizes the comparative bioactivity of forskolin and 1,9-dideoxyforskolin on various targets.

Biological TargetForskolin Activity1,9-dideoxyforskolin ActivityKey Structural Determinant
Adenylyl Cyclase Potent ActivatorInactiveC-1 and C-9 Hydroxyl Groups
Potassium Channels ModulatorModulator/InhibitorDiterpene Backbone
Calcium Channels BlockerMore Potent BlockerDiterpene Backbone
Nicotinic Acetylcholine Receptors BlockerMore Potent BlockerDiterpene Backbone
GABAA Receptors ModulatorModulatorDiterpene Backbone

Other forskolin derivatives further illuminate these structure-activity relationships. For instance, derivatives with modifications at the 6β- and 7β-hydroxy functions generally retain their ability to activate adenylyl cyclase, although none have shown greater activity than forskolin itself. nih.gov Conversely, reduction of the 14,15-vinyl substituent diminishes activity, and its epoxidation abolishes it. nih.gov These findings, together with the inactivity of 1,9-dideoxyforskolin, emphasize the critical role of the spatial arrangement and chemical nature of the substituents on the forskolin scaffold for its diverse biological activities.

Utility As a Mechanistic Biological Research Probe

Discrimination of Cyclic AMP-Dependent and Independent Signaling Pathways

The primary utility of 1,9-dideoxyforskolin (B56874) in research lies in its inability to stimulate adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. Forskolin (B1673556) is widely used to elevate intracellular cAMP levels to study its downstream effects. However, forskolin can also exert effects on cellular targets in a cAMP-independent manner. To distinguish between these two modes of action, 1,9-dideoxyforskolin is employed as a negative control.

If a biological effect is observed with forskolin but is absent with 1,9-dideoxyforskolin, it is highly probable that the effect is mediated by the cAMP pathway. Conversely, if both compounds elicit a similar response, the mechanism is likely independent of adenylyl cyclase activation. This comparative approach has been instrumental in clarifying the signaling pathways involved in numerous cellular processes. For instance, the inhibition of insulin-stimulated hexose (B10828440) transport by forskolin was demonstrated to be cAMP-independent because 1,9-dideoxyforskolin, which does not activate adenylyl cyclase, inhibited the transport in a similar manner biorxiv.orgnih.gov.

Investigation of Membrane Protein Functionality Beyond Adenylyl Cyclase

1,9-Dideoxyforskolin has proven valuable in studying the function of various membrane proteins without the confounding variable of cAMP elevation. Its interactions with glucose transporters and ion channels have been particularly well-documented.

Research has shown that both forskolin and 1,9-dideoxyforskolin can inhibit glucose transport in different cell types. In L6 muscle cells, both compounds were found to inhibit basal and insulin-stimulated hexose transport, indicating a direct interaction with the glucose transporter or a related regulatory component, independent of cAMP signaling biorxiv.orgnih.gov.

Furthermore, 1,9-dideoxyforskolin has been utilized to investigate the function of P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance in cancer cells. Studies have explored the potential of forskolin and its analogs to modulate P-gp activity, with 1,9-dideoxyforskolin helping to determine if these effects are mediated by cAMP.

Tool for Ion Channel Electrophysiology and Pharmacology Research

1,9-Dideoxyforskolin is widely used in electrophysiology and pharmacology to study ion channel function. Its ability to modulate ion channels directly, without involving cAMP, allows for the precise characterization of channel properties and their regulation.

One significant application is in the study of calcium (Ca²⁺) channels. In rat cerebellar granule cells, 1,9-dideoxyforskolin was found to be a more potent blocker of voltage-activated Ca²⁺ currents than forskolin. At a concentration of 100 µM, it inhibited these currents by 63%, while forskolin had no significant effect under the same conditions researchgate.net. This demonstrates a direct, cAMP-independent blocking action on Ca²⁺ channels.

CompoundConcentrationEffect on Voltage-Activated Ca²⁺ CurrentsReference
1,9-Dideoxyforskolin100 µM63% inhibition researchgate.net
Forskolin100 µMNo significant effect researchgate.net

Similarly, research on voltage-gated potassium (K⁺) channels in pheochromocytoma (PC12) cells revealed that both forskolin and 1,9-dideoxyforskolin could directly alter channel gating. This effect was observed in isolated, cell-free patches, confirming that it was independent of soluble cytoplasmic enzymes and cAMP researchgate.net. The effects of 1,9-dideoxyforskolin on GABA-activated ion currents have also been investigated, further highlighting its utility in dissecting the complex pharmacology of ion channels stemcell.com.

Insights into Cellular Differentiation Processes in Specific Cell Models

The role of cAMP in cellular differentiation is well-established, and forskolin is frequently used to induce or modulate differentiation in various cell types, including stem cells. For instance, forskolin has been shown to enhance the osteogenic differentiation of human dental pulp stem cells and to be a component of cocktails used to differentiate mesenchymal stem cells into dopaminergic neurons nih.govnih.govmdpi.com.

In this context, 1,9-dideoxyforskolin serves as an essential, albeit often underutilized, control. By comparing the effects of forskolin with those of 1,9-dideoxyforskolin, researchers can definitively attribute the observed differentiation events to the elevation of intracellular cAMP. If forskolin promotes differentiation while 1,9-dideoxyforskolin has no effect, it provides strong evidence for a cAMP-dependent pathway. Any shared effects would point to cAMP-independent mechanisms, which could involve direct interactions with other signaling molecules or membrane proteins that influence developmental pathways. While direct studies employing 1,9-dideoxyforskolin in differentiation are less common, its use as a negative control is crucial for the accurate interpretation of results obtained with forskolin.

Q & A

Q. What are the primary methods for identifying and characterizing 1,9-dideoxyforskolin in natural sources?

To identify 1,9-dideoxyforskolin, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Key parameters include retention time matching with reference standards, molecular ion peaks (e.g., m/z 378.50 for C22H34O5), and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly hydroxyl and acetyl group positions (e.g., 6β-hydroxy and 7β-acetoxy groups). For natural extraction, Coleus forskohlii root extracts are analyzed, with purity ≥97% confirmed via spectrophotometric assays .

Q. How is 1,9-dideoxyforskolin distinguished from forskolin in experimental workflows?

1,9-Dideoxyforskolin lacks hydroxyl groups at positions 1 and 9 compared to forskolin, which can be confirmed via comparative NMR analysis. Functional assays, such as adenylate cyclase activation, are also used: forskolin directly elevates cAMP levels, whereas 1,9-dideoxyforskolin exhibits negligible activity in such assays. Researchers often use HEK293 cell lines transfected with cAMP biosensors to validate this distinction .

Q. What are the standard protocols for storing and handling 1,9-dideoxyforskolin in laboratory settings?

The compound is stored at -20°C in lyophilized form to prevent degradation. For experimental use, it is reconstituted in DMSO (≤0.1% final concentration in cell cultures) or ethanol, followed by sterile filtration. Stability tests under varying pH (4–9) and temperature (-80°C to 25°C) are recommended to confirm integrity before use .

Advanced Research Questions

Q. How can synthetic routes for 1,9-dideoxyforskolin be optimized to reduce step count while maintaining yield?

Current total syntheses involve ~35 steps, but enzymatic and chemical modular approaches show promise. For example, enzymatic hydroxylation of labdane diterpene precursors (e.g., using cytochrome P450 monooxygenases) can bypass complex chemical steps. Recent work highlights the conversion of 1,9-dideoxyforskolin to forskolin via regioselective hydroxylation at position 1 and 9 using engineered enzymes, reducing total steps by 40% .

Q. What experimental designs address contradictory data on 1,9-dideoxyforskolin’s role in IGF1R and IRS1 signaling pathways?

Contradictions arise from cell-type specificity (e.g., placental vs. cancer models). To resolve this, researchers use CRISPR-edited cell lines (e.g., GLI2-knockout trophoblasts) paired with pathway-specific inhibitors (e.g., cyclopamine for Hedgehog signaling). Dose-response curves (0.1–10 μM 1,9-dideoxyforskolin) and time-lapsed cAMP assays (0–30 min) clarify context-dependent effects. Pathway correlation analyses (e.g., Mantel tests) further validate interactions between IGF1R expression and diterpene treatment .

Q. How can in vivo models be leveraged to study 1,9-dideoxyforskolin’s vascular effects without confounding cAMP activation?

Xenograft models with HEK293-CCR8 reporter cells enable real-time monitoring of vascular volume fraction (VVF) via magnetic resonance imaging (MRI). Co-treatment with adenylate cyclase inhibitors (e.g., SQ22536) isolates cAMP-independent effects. Statistical validation via ANOVA (α=0.001) and linear regression (R<sup>2</sup>>0.95) ensures robustness, as demonstrated in pancreatic cancer studies .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for 1,9-Dideoxyforskolin

ParameterSpecificationReference
Molecular Weight378.50 g/mol (C22H34O5)
Purity Threshold≥97% (HPLC-UV at 210 nm)
Stability (Long-Term)-20°C, lyophilized (12–24 months)
cAMP Activation (EC50)>100 μM (vs. forskolin EC50 = 0.5 μM)

Q. Table 2: Common Pitfalls in Functional Assays

PitfallMitigation Strategy
Solvent cytotoxicityLimit DMSO to ≤0.1%; use vehicle controls
Off-target cAMP activationUse HEK293-cAMP-biosensor clones
Batch variability in natural extractsStandardize with certified reference material (CRM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.